molecular formula C14H18O2 B3057256 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid CAS No. 782-27-4

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid

Cat. No.: B3057256
CAS No.: 782-27-4
M. Wt: 218.29 g/mol
InChI Key: OMWKQAVCNOUAFO-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid is a carboxylic acid derivative featuring a tetrahydronaphthalene (tetralin) moiety attached to the fourth carbon of a butanoic acid chain. The tetralin group, a partially hydrogenated naphthalene structure, confers hydrophobic characteristics, while the carboxylic acid group enhances polarity. The compound’s molecular formula is inferred as C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14(16)7-3-4-11-8-9-12-5-1-2-6-13(12)10-11/h8-10H,1-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWKQAVCNOUAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90999439
Record name 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid
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Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-27-4
Record name NSC38790
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Record name 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid typically involves the hydrogenation of naphthalene derivatives followed by a series of chemical reactions to introduce the butanoic acid moiety. One common method involves the catalytic hydrogenation of 2-naphthol to produce 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to further chemical transformations to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques is crucial in industrial settings to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce other functional groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the butanoic acid chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid derivatives with additional carboxyl or ketone groups .

Scientific Research Applications

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound Potential Applications References
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid (Target) C₁₄H₁₈O₂ 218.29 Carboxylic acid Reference compound Drug intermediates, receptor modulation
4-Oxo-4-(5,6,7,8-tetrahydro-2-naphthalenylamino)butanoate C₁₄H₁₆NO₃ 246.29 Oxo, amino, carboxylate Oxo and amino groups replace carboxylic acid Pharmaceutical active ingredients
4-[(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)amino]butanoic acid Likely C₁₄H₁₉NO₄S ~297.37 Sulfonamide, carboxylic acid Sulfonyl group bridges tetralin and amino group Enzyme inhibition, antimicrobial agents
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid C₁₅H₂₀O₃ 248.32 Methoxy, carboxylic acid Methoxy substitution on tetralin ring Enhanced bioavailability in drug delivery
Butanoic acid ester with hexahydronaphthalene and pyran-derived substituents Complex Ester, hydroxyl, ketone Ester replaces carboxylic acid; complex substituents Prodrug formulations (e.g., statin analogs)

Structural and Functional Analysis

  • The carboxylate form may alter solubility compared to the target’s carboxylic acid.
  • 4-[(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)amino]butanoic acid (): The sulfonamide group increases acidity (pKa ~1–2) due to its electron-withdrawing nature, which could improve ionic interactions in binding pockets. This compound may exhibit enhanced metabolic stability compared to the target.
  • 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid (): The methoxy group elevates lipophilicity (higher logP), favoring membrane penetration. This modification is common in CNS-targeted drugs to enhance blood-brain barrier permeability.
  • Butanoic Acid Ester Derivatives (): Esterification masks the carboxylic acid, reducing polarity and acting as a prodrug. The complex substituents (e.g., pyran-derived groups) suggest specialized roles, such as cholesterol-lowering agents akin to statins.

Biological Activity

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid (CAS No. 782-27-4) is a chemical compound with significant biological activity. Its molecular formula is C14H18O2, and it has a molecular weight of 218.29 g/mol. This compound is of interest in various fields including pharmacology and medicinal chemistry due to its potential therapeutic applications.

Pharmacological Properties

Research indicates that 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid exhibits several pharmacological properties:

  • Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in various biological models. It appears to inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses.
  • Analgesic Activity : The compound has demonstrated analgesic properties in animal models, suggesting its potential use in pain management therapies.
  • Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.

The exact mechanism of action for 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid is not fully elucidated; however, it is believed to interact with various biochemical pathways:

  • Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling.
  • Antioxidant Activity : It may enhance the body’s antioxidant defenses, reducing oxidative damage to cells.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models of arthritis, administration of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Neuroprotection

A recent study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved cellular integrity .

Toxicological Profile

While the biological activity is promising, understanding the safety profile is crucial. The compound has been classified with several hazard statements:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.
  • H335 : May cause respiratory irritation .

Data Summary Table

PropertyValue
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
CAS Number782-27-4
Anti-inflammatory ActivityYes
Analgesic ActivityYes
Neuroprotective EffectsYes
Safety HazardsH302, H315, H335

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves carboxylation or coupling reactions. For example, carboxylation of 5,6,7,8-tetrahydronaphthalen-2-yl precursors (e.g., Grignard reagents) with α,β-unsaturated esters, followed by hydrolysis, can yield the target compound. Reaction conditions such as solvent choice (e.g., tetrahydrofuran or dichloromethane), temperature (reflux at 60–80°C), and catalyst (e.g., palladium-based catalysts) are critical. Monitoring reaction progress via HPLC with UV detection (λ = 254 nm) ensures intermediate purity . Post-synthesis purification using silica gel chromatography (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol improves purity to >95% .

Q. What spectroscopic methods are most reliable for characterizing 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 1.5–1.8 ppm (m, 4H, cyclotetrahydro naphthalene CH₂), δ 2.3–2.6 ppm (m, 4H, butanoic acid CH₂), and δ 6.8–7.2 ppm (aromatic protons). ¹³C NMR confirms the carbonyl group at ~175 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (negative mode) should exhibit [M-H]⁻ at m/z 245.105 (calculated for C₁₄H₁₇O₂) with isotopic pattern matching .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data for this compound across different batches or studies?

  • Methodological Answer : Contradictions in purity or spectral data often arise from residual solvents, stereoisomers, or degradation. Strategies include:

  • Cross-Validation : Compare HPLC retention times with reference standards and confirm via LC-MS/MS (e.g., QTOF-MS for exact mass). Use SPE (Oasis HLB cartridges) to isolate the compound from impurities .
  • Stability Studies : Assess degradation under varying pH, temperature, and light exposure via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Quantify degradation products using validated UPLC methods .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-labeled butanoic acid) as internal standards to distinguish between batch-specific artifacts and true signals .

Q. What computational approaches can predict the reactivity or binding affinity of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group (HOMO energy ~ -6.5 eV) may participate in hydrogen bonding .
  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase (COX) or other enzymes. The tetrahydronaphthalene moiety may exhibit π-π stacking with aromatic residues (e.g., Tyr385 in COX-2), while the butanoic acid aligns with polar active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments, using the CHARMM36 force field .

Q. What are the key considerations for designing in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer :

  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) and dilute in assay buffer (e.g., PBS pH 7.4). Verify solubility via dynamic light scattering (DLS) to avoid aggregation .
  • Cell Viability : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on HEK293 or RAW264.7 cells. IC₅₀ values >100 μM suggest low cytotoxicity .
  • Target Validation : Pair with siRNA knockdown of suspected targets (e.g., COX-2) to confirm mechanism-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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